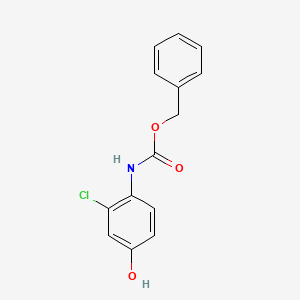
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2-fluoro-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-fluoro-4-nitroaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Amino-4-nitrophenyl)-2-pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学的研究の応用
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
- 1-(2-Fluoro-4-nitrophenyl)piperidine
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC名 |
1-(2-fluoro-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
InChIキー |
GCAZGJIWMIYQGR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B8449263.png)
![Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8449267.png)


![2-((2-Ethyl-8-methyl-6-(piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B8449286.png)
![2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid, hydrazide](/img/structure/B8449294.png)
![7-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine](/img/structure/B8449303.png)


